molecular formula C12H19N3 B13585096 4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine

4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine

Cat. No.: B13585096
M. Wt: 205.30 g/mol
InChI Key: MBHZXDDYZMZROG-UHFFFAOYSA-N
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Description

4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and piperidine moieties Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Piperidine derivatives, nucleophiles, solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-6-methyl-2-(piperidin-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.

    4-Ethyl-6-methyl-2-(piperidin-4-yl)quinoline: Features a quinoline ring instead of a pyrimidine ring.

Uniqueness

4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine is unique due to its specific combination of pyrimidine and piperidine moieties, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-ethyl-6-methyl-2-piperidin-4-ylpyrimidine

InChI

InChI=1S/C12H19N3/c1-3-11-8-9(2)14-12(15-11)10-4-6-13-7-5-10/h8,10,13H,3-7H2,1-2H3

InChI Key

MBHZXDDYZMZROG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1)C)C2CCNCC2

Origin of Product

United States

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